Home > Products > Screening Compounds P127434 > 3-Hydroxyquinidine
3-Hydroxyquinidine - 129702-12-1

3-Hydroxyquinidine

Catalog Number: EVT-1209216
CAS Number: 129702-12-1
Molecular Formula: C20H24N2O3
Molecular Weight: 340.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 3-hydroxyquinidine can be achieved through two primary methods: synthetic chemical modification and microbial oxidation of quinidine.

The choice between these methods depends on factors such as yield, purity requirements, and environmental considerations .

Molecular Structure Analysis

The molecular structure of 3-hydroxyquinidine has been characterized using several techniques:

  • Nuclear Magnetic Resonance Spectroscopy: Both 1H^{1}H and 13C^{13}C NMR have been utilized to elucidate the structure and confirm the stereochemistry at the C-3 position.
  • X-ray Crystallography: Single-crystal X-ray diffraction studies have provided definitive structural information, confirming that 3-hydroxyquinidine adopts a specific conformation in the solid state. The absolute stereochemistry has been established as (3S) .

The molecular formula for 3-hydroxyquinidine is C20H24N2O2C_{20}H_{24}N_{2}O_{2}, and its molar mass is approximately 324.42 g/mol.

Chemical Reactions Analysis

3-Hydroxyquinidine participates in various chemical reactions typical of phenolic compounds:

  • Oxidation Reactions: The hydroxyl group can undergo oxidation to form quinone derivatives under strong oxidizing conditions.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Acylation Reactions: Similar to esterification, acylation can modify the hydroxyl group to enhance its pharmacological properties.

These reactions are significant for modifying the compound for various therapeutic applications .

Mechanism of Action

The mechanism of action of 3-hydroxyquinidine primarily relates to its role as a metabolite of quinidine in cardiac therapies:

  • Ion Channel Modulation: It acts on sodium channels in cardiac tissues, prolonging the action potential duration and refractory period, which is crucial for managing arrhythmias.
  • Pharmacokinetics: The metabolism from quinidine to 3-hydroxyquinidine alters its pharmacokinetic profile, affecting absorption, distribution, metabolism, and excretion.

Research indicates that this metabolite retains antiarrhythmic properties similar to its parent compound but may exhibit different efficacy or side effect profiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-hydroxyquinidine include:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and methanol but less soluble in water.
  • Melting Point: The melting point ranges around 130°C to 135°C.
  • Stability: Stable under normal conditions but sensitive to strong oxidizing agents.

These properties are essential for understanding its behavior in biological systems and during pharmaceutical formulation .

Applications

3-Hydroxyquinidine has several scientific applications:

  • Pharmaceutical Development: As a metabolite of quinidine, it is studied for its potential therapeutic effects in treating cardiac arrhythmias.
  • Biochemical Research: It serves as a model compound for studying metabolic pathways involving alkaloids.
  • Analytical Chemistry: Utilized in high-performance liquid chromatography methods for quantifying quinidine metabolites in biological samples.
Chemical Identity and Structural Characterization of 3-Hydroxyquinidine

Molecular Structure and Stereochemical Configuration

3-Hydroxyquinidine (IUPAC name: (9S)-6'-Methoxycinchonan-3,9-diol) is a major biometabolite of the antiarrhythmic agent quinidine. Its core structure retains the quinoline moiety and quinuclidine ring system characteristic of cinchona alkaloids. The defining structural modification is a hydroxyl group (-OH) attached to the C3 position of the quinoline ring, distinguishing it from the parent compound quinidine (Chemical Formula: C₂₀H₂₄N₂O₃, Molecular Weight: 340.42 g/mol) [1] [2] [5].

This metabolite exhibits complex stereochemistry due to four chiral centers (C3, C4, C8, C9). The C3 hydroxy group introduced during metabolism adopts a specific stereochemical orientation, typically characterized as the (3S)-isomer based on biosynthetic pathways. This configuration is critical for its interactions with biological targets and differs from the stereochemistry of related metabolites like 2'-quinidinone. The molecule's quinidine-like configuration at C8 and C9 preserves its activity at ion channels, while the C3 hydroxylation modifies its electronic properties and binding affinity [4] [5] [7].

Physicochemical Properties: Solubility, Stability, and Ionization Constants

3-Hydroxyquinidine displays distinct physicochemical properties compared to quinidine, primarily influenced by its polar functional group:

  • Solubility: The C3 hydroxyl group enhances water solubility relative to quinidine. It is moderately soluble in aqueous environments but retains significant solubility in organic solvents like ethanol and methanol. This amphiphilic character facilitates membrane permeation while allowing distribution in plasma [5] [6].
  • Stability: The compound is stable under standard storage conditions. However, like quinidine, it is susceptible to photodegradation upon prolonged exposure to light. Solutions are typically stable within a physiological pH range but may degrade under strongly acidic or alkaline conditions [5].
  • Ionization: 3-Hydroxyquinidine possesses two major ionizable groups: the tertiary nitrogen in the quinuclidine ring (pKa ~ 8.5-9.5, weak base) and the quinoline nitrogen (pKa ~ 4.2-5.0, very weak base). The added C3 hydroxyl group (pKa ~14-15) is not significantly ionized physiologically. Consequently, the molecule exists predominantly as a monocation (singly protonated) at physiological pH (7.4), similar to quinidine but with slightly altered charge distribution due to the electron-donating hydroxyl group [5] [6].

Table 1: Key Physicochemical Properties of 3-Hydroxyquinidine vs. Quinidine

Property3-HydroxyquinidineQuinidine
Molecular FormulaC₂₀H₂₄N₂O₃C₂₀H₂₄N₂O₂
Molecular Weight (g/mol)340.42324.42
Log P (Estimated)~2.0 (Lower than Quinidine)~3.4
Major Ionizable GroupsTertiary N (pKa~9), Quinoline N (pKa~4.5), C3-OH (pKa~14)Tertiary N (pKa~9.1), Quinoline N (pKa~5.1)
Dominant Species at pH 7.4MonocationMonocation

Synthesis Pathways and Derivatization Strategies

The primary route to 3-Hydroxyquinidine is enzymatic biosynthesis in vivo via cytochrome P450 (CYP)-mediated oxidation of quinidine. CYP3A4 is the predominant isoform responsible for the stereoselective 3-hydroxylation reaction in humans. This was conclusively demonstrated by studies showing a significant (~31%) decrease in quinine (structurally analogous to quinidine) apparent oral clearance and a corresponding 31% decrease in 3-hydroxyquinine AUC when co-administered with the potent CYP3A4 inhibitor ketoconazole. In contrast, the CYP1A2 inhibitor fluvoxamine had no significant effect on quinine clearance and only marginally increased 3-hydroxyquinine AUC, confirming CYP3A4's dominant role [4].

  • Chemical Synthesis: While less common for the metabolite itself, chemical synthesis typically involves direct hydroxylation of protected quinidine derivatives using oxidizing agents (e.g., osmium tetroxide for syn-hydroxylation or radical initiators) followed by deprotection. Controlling the stereochemistry at C3 requires chiral catalysts or resolutions. Derivatization strategies often target the hydroxyl group for conjugation (e.g., glucuronidation studies) or the vinyl group (e.g., deuterated analogs like (3S)-3-Hydroxy Quinidine-vinyl-d3 for use as internal standards in mass spectrometry) [7].

Comparative Analysis with Parent Compound Quinidine and Other Metabolites

3-Hydroxyquinidine is pharmacologically active and contributes significantly to the overall effect profile of quinidine therapy. Key comparisons are outlined below:

  • Concentration Profiles: At steady state during quinidine administration, total plasma concentrations of 3-hydroxyquinidine are typically 15-25% of total quinidine concentrations. However, due to differences in plasma protein binding (quinidine ~80-89%, 3-hydroxyquinidine ~70-80%), the unbound (free) fraction of 3-hydroxyquinidine is significantly higher. Consequently, unbound concentrations of 3-hydroxyquinidine frequently exceed unbound concentrations of quinidine itself (Peak unbound: ~0.30 µg/mL vs. ~0.24 µg/mL; Trough unbound: ~0.22 µg/mL vs. ~0.18 µg/mL). This elevated free fraction is crucial for its pharmacological activity [3] [5] [6].

  • Pharmacokinetics: 3-Hydroxyquinidine exhibits different clearance patterns compared to quinidine. Its formation clearance (governed by CYP3A4 activity) and elimination clearance are key determinants of its accumulation. Renal clearance of 3-hydroxyquinidine is higher than that of quinidine. During multiple dosing (steady state), the AUC of 3-hydroxyquinidine increases disproportionately compared to the parent drug due to reduced metabolite clearance, leading to significant accumulation (AUC increase from ~2.0 mg·L⁻¹·h after single dose to ~3.0 mg·L⁻¹·h at steady state) [3] [6].

  • Pharmacological Activity: 3-Hydroxyquinidine retains class I antiarrhythmic activity, blocking sodium channels and prolonging the cardiac action potential duration (manifested as QTc prolongation). Its potency relative to quinidine is debated, but its significant free plasma concentrations imply a substantial contribution to the overall electrophysiological effects, especially at steady state. The slope of the QTc interval prolongation versus concentration relationship steepens at steady state, likely reflecting the combined effect of quinidine and accumulating active metabolites like 3-hydroxyquinidine [3] [6].

  • Comparison with Other Metabolites: Quinidine metabolism yields several metabolites:

  • 2'-Quinidinone: Formed via CYP3A4, possesses weak activity.
  • O-Desmethylquinidine: Formed via CYP2D6, pharmacologically active but usually minor.
  • Conjugates (Glucuronides): Generally inactive.3-Hydroxyquinidine is typically the most prevalent active metabolite in terms of measurable free plasma concentrations contributing to the pharmacological effect profile during chronic quinidine therapy [3] [5].

Table 2: Comparative Pharmacokinetic Parameters of Quinidine and 3-Hydroxyquinidine at Steady State

ParameterQuinidine3-HydroxyquinidineNotes
Total Plasma Conc. (µg/mL) - Peak2.7 ± 1.20.57 ± 0.33Mean ± SD [6]
Total Plasma Conc. (µg/mL) - Trough2.0 ± 0.910.44 ± 0.25Mean ± SD [6]
Unbound Conc. (µg/mL) - Peak0.24 ± 0.150.30 ± 0.28Mean ± SD; Free 3-OHQ often > Free Q [6]
Unbound Conc. (µg/mL) - Trough0.18 ± 0.120.22 ± 0.14Mean ± SD; Free 3-OHQ often > Free Q [6]
Renal Clearance (ml min⁻¹ kg⁻¹)0.63 ± 0.251.54 ± 0.38Mean ± SD [3]
Formation PathwayParent DrugCYP3A4 mediated oxidation of QuinidineKetoconazole inhibits formation [4]
Protein Binding80-89% bound70-80% boundHigher free fraction for metabolite [5] [6]

This detailed characterization underscores that 3-Hydroxyquinidine is not merely an inert breakdown product but a significant active entity with distinct chemical, physicochemical, and pharmacokinetic properties that collectively influence the therapeutic and toxicological outcomes of quinidine administration. Its quantitation, particularly the unbound fraction, is essential for a complete understanding of quinidine's pharmacodynamics.

Properties

CAS Number

129702-12-1

Product Name

3-Hydroxyquinidine

IUPAC Name

(3S,4S,6R)-3-ethenyl-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18+,19-,20+/m0/s1

InChI Key

BSRUJCFCZKMFMB-LGWHJFRWSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O

Synonyms

3-hydroxyquinidine
3-hydroxyquinidine, (3alpha,9S)-isomer
3-hydroxyquinidine, (8alpha,9R)-isomer
3-hydroxyquinine

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@]4(C=C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.